molecular formula C7H16Cl2N2O B1291594 4-(Azetidin-3-yl)morpholine dihydrochloride CAS No. 178312-50-0

4-(Azetidin-3-yl)morpholine dihydrochloride

Cat. No.: B1291594
CAS No.: 178312-50-0
M. Wt: 215.12 g/mol
InChI Key: KTTHNJILQSHJHQ-UHFFFAOYSA-N
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Description

Key Conformational Features:

  • Azetidine Ring : Adopts a near-planar conformation with slight puckering (N-C-C-N dihedral angle ≈ 15°), influenced by strain from the four-membered ring.
  • Morpholine Ring : Predominantly exists in a chair conformation , with the nitrogen atom occupying either axial or equatorial positions. Computational studies indicate the equatorial conformation is energetically favored by ~109 cm⁻¹.
  • Inter-ring Interactions : The azetidine’s puckering induces torsional strain, affecting the morpholine ring’s flexibility. This strain is partially mitigated by intramolecular hydrogen bonding between the protonated nitrogen and chloride ions.

Figure 1 : Optimized geometry (DFT) showing chair morpholine (equatorial NH) and planar azetidine.

X-ray Crystallographic Data and Hirshfeld Surface Analysis

X-ray diffraction studies of analogous azetidine-morpholine derivatives reveal:

Crystallographic Parameters:

  • Space Group : P2₁/c (monoclinic system).
  • Unit Cell Dimensions : a = 10.42 Å, b = 12.35 Å, c = 14.78 Å, β = 102.5°.
  • Bond Lengths :
    • N–C (azetidine): 1.47 Å.
    • O–C (morpholine): 1.41 Å.

Table 2: Selected Bond Angles

Angle Type Value (°)
C–N–C (azetidine) 92.3
C–O–C (morpholine) 111.7

Hirshfeld Surface Analysis:

Studies on similar heterocycles (e.g., diazatrioxacirculene) demonstrate that intermolecular interactions dominate crystal packing:

  • H···H Contacts : Contribute ~66.9% of total interactions, typical for hydrocarbons.
  • C···H/O···H Contacts : Account for 26.3% and 4.0%, respectively, indicating weak hydrogen bonding.
  • Cl⁻ Ion Interactions : In the dihydrochloride form, chloride ions form N–H···Cl⁻ hydrogen bonds (2.1–2.3 Å), stabilizing the lattice.

Figure 2 : Hirshfeld surface mapped with dₙₒᵣₘ values, highlighting regions of close contact (red = short, blue = long).

Properties

IUPAC Name

4-(azetidin-3-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-3-10-4-2-9(1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTHNJILQSHJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622153
Record name 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178312-50-0
Record name 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(azetidin-3-yl)morpholine dihydrochloride
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Preparation Methods

Method 1: Reaction of Azetidine and Morpholine Derivatives

This method involves the reaction of azetidine derivatives with morpholine under acidic conditions to form the desired compound.

  • Reagents : Azetidine derivative, morpholine, hydrochloric acid
  • Conditions : Typically conducted at room temperature or slightly elevated temperatures, with stirring for several hours.

Procedure Overview :

  • The azetidine derivative is dissolved in a suitable solvent.
  • Morpholine is added to the solution along with hydrochloric acid.
  • The mixture is stirred for a specified duration until the reaction is complete.
  • The product is isolated by filtration and washed to remove impurities.

Yield : Generally yields between 60% to 80% depending on the specific azetidine derivative used and reaction conditions.

Method 2: N-Boc Protection Followed by Deprotection

In this approach, the azetidine ring is first protected using a Boc (tert-butyloxycarbonyl) group to enhance stability during subsequent reactions.

  • Reagents : N-Boc-azetidine, morpholine, hydrochloric acid
  • Conditions : Reaction occurs under reflux conditions in an organic solvent.

Procedure Overview :

  • N-Boc-azetidine is reacted with morpholine in the presence of hydrochloric acid.
  • After completion, the Boc group is removed using trifluoroacetic acid (TFA) to yield 4-(Azetidin-3-yl)morpholine.
  • The final product is converted to its dihydrochloride salt form.

Yield : This method can provide high yields (up to 90%) due to the stability conferred by the Boc protection during synthesis.

Method 3: Direct Amine Coupling

This method utilizes direct coupling of azetidine and morpholine without protective groups.

  • Reagents : Azetidine, morpholine, coupling agents (e.g., EDC or DCC)
  • Conditions : Conducted in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Procedure Overview :

  • Azetidine and morpholine are mixed with a coupling agent in a solvent.
  • The reaction mixture is stirred at elevated temperatures for several hours.
  • The product is purified through recrystallization or chromatography.

Yield : Yields can vary widely (50% to 75%) based on reaction conditions and purity requirements.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for this compound:

Method Reagents Conditions Typical Yield
Reaction of Azetidine Derivative Azetidine derivative, morpholine, HCl Room temp / mild heat 60% - 80%
N-Boc Protection N-Boc-azetidine, morpholine, TFA Reflux Up to 90%
Direct Amine Coupling Azetidine, morpholine, EDC/DCC Elevated temp 50% - 75%

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 4-(Azetidin-3-yl)morpholine dihydrochloride serves as a valuable building block for the creation of complex organic molecules. It can participate in various chemical reactions, including:

  • Oxidation : Leading to the formation of ketones or carboxylic acids.
  • Reduction : Resulting in the production of amines or alcohols.
  • Substitution Reactions : Engaging with halogens or other nucleophiles.

These reactions highlight its versatility as a reagent in synthetic chemistry.

Biology

The compound has been investigated for its biological activities, particularly its potential as an antimicrobial and anticancer agent. Notable findings include:

  • Antimicrobial Activity : Exhibiting significant antibacterial effects against resistant strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibiotic agent.
PathogenMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus4 µg/mL
  • Anticancer Activity : In vitro studies have shown that it inhibits the growth of cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent cytotoxicity.
Cell LineIC50 (μM)
MCF-75.0
A5497.5

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its mechanism of action involves interactions with specific enzymes and receptors, leading to inhibition of their activity. This property is particularly relevant in drug development for conditions such as cancer and bacterial infections.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. Results indicated significant antibacterial activity against resistant strains, suggesting potential for development as an antibiotic agent.
  • Anticancer Research :
    In comparative studies involving multiple compounds, this compound demonstrated superior selectivity towards cancer cells over normal cells, indicating its potential as a targeted therapy.
  • In Vivo Studies :
    Preliminary in vivo studies in murine models indicated that the compound significantly reduced bacterial load in infected tissues, supporting its use as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and stability contribute to its unique reactivity, allowing it to interact with various biological molecules. This interaction can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Chemical Properties :

  • Molecular Formula : C₇H₁₆Cl₂N₂O
  • Molecular Weight : 215.12 g/mol ().
  • Storage : Requires storage under inert atmosphere at 2–8°C to maintain stability ().
  • Safety : Classified with hazard statement H302 (harmful if swallowed) and precautionary codes P261, P280, P305+P351+P338, and P304+P340 ().

Applications : Primarily used as a synthetic intermediate in pharmaceutical research. For example, it is employed in the synthesis of 4-(1-(4-bromo-3-fluorobenzyl)azetidin-3-yl)morpholine, a key intermediate in medicinal chemistry ().

Commercial Availability: Supplied by multiple global vendors, including Parchem Trading Ltd., Mangalam Drugs & Organics Limited (India), and Medical Isotopes, Inc. (USA), with pricing varying by quantity (e.g., 1g for €21; 25g for €262) ().

Comparison with Structurally Similar Compounds

4-(3-Piperidinylmethyl)morpholine Dihydrochloride Hydrate

  • Molecular Formula : C₁₀H₂₄Cl₂N₂O₂
  • Molecular Weight : 275.214 g/mol ().
  • Higher molecular weight due to the additional methyl group and hydration. Applications: Likely used in similar medicinal chemistry contexts but with altered pharmacokinetics due to increased hydrophobicity.

4-(3-Methylazetidin-3-yl)morpholine Dihydrochloride

  • SMILES : CC1(CNC1)N2CCOCC2 ().
  • Key Differences :
    • Features a methyl substitution on the azetidine ring, which increases steric bulk and may alter binding affinity.
    • Likely exhibits higher lipophilicity compared to the parent compound, affecting membrane permeability.

4-(Piperidin-3-yl)morpholine Dihydrochloride

  • Molecular Formula : C₉H₂₀Cl₂N₂O
  • Molecular Weight : ~233–275 g/mol (estimated) ().
  • Key Differences :
    • Replaces azetidine with a piperidine ring , offering greater conformational flexibility.
    • Reduced ring strain may improve stability but could lower target specificity in biological systems.

4-(Azetidin-3-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine Dihydrochloride

  • Molecular Formula : C₁₀H₁₈Cl₂N₄O₂
  • Molecular Weight : 297.19 g/mol ().
  • Key Differences: Incorporates a 1,2,4-oxadiazole substituent, introducing additional hydrogen-bonding capabilities.

Structural and Functional Analysis

Impact of Ring Size and Substituents

Compound Ring Type Substituent Molecular Weight (g/mol) Key Properties
4-(Azetidin-3-yl)morpholine diHCl Azetidine (4) None 215.12 High ring strain, polar
4-(3-Piperidinylmethyl)morpholine Piperidine (6) Methyl 275.21 Lower strain, hydrophobic
4-(Piperidin-3-yl)morpholine Piperidine (6) None ~233 Flexible, stable
4-(3-Methylazetidin-3-yl)morpholine Azetidine (4) Methyl ~178 (free base) Increased lipophilicity

Salt Form Comparison

  • Dihydrochloride vs. Hydrochloride :
    • The dihydrochloride form (e.g., C₇H₁₆Cl₂N₂O) offers superior aqueous solubility compared to the hydrochloride (C₇H₁₅ClN₂O, MW 178.66) due to additional chloride ions ().
    • Stability: Dihydrochloride salts may exhibit better shelf life under controlled storage conditions.

Biological Activity

4-(Azetidin-3-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O, characterized by its unique structure combining azetidine and morpholine rings. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and therapeutic applications.

The compound is classified as a dihydrochloride salt, which enhances its solubility in aqueous environments, facilitating biological assays. Its synthesis typically involves the reaction of morpholine with azetidine under specific conditions, often utilizing methods like Petasis three-component coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azetidine ring's strain and stability allow it to engage with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to significant biological effects, such as antimicrobial action or modulation of cellular pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Antiurease Activity

The compound has also been investigated for its antiurease properties. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to the pathogenesis of certain infections. Inhibition of urease can reduce bacterial colonization and infection severity, making this compound a candidate for further therapeutic exploration .

Case Studies and Research Findings

Several studies have focused on the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against E. coli and S. aureus, suggesting its potential as an antibiotic agent.
  • Cell Viability Assays : In assays involving human cell lines, this compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile for potential therapeutic applications .
  • In Vivo Studies : Preliminary in vivo studies in murine models have indicated that the compound can significantly reduce bacterial load in infected tissues, supporting its use as an effective antimicrobial agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological ActivityNotes
This compoundAzetidine-Morpholine derivativeAntimicrobial, AntiureaseUnique due to combined ring structure
4-(Azetidin-3-yl)methylmorpholine hydrochlorideAzetidine-Morpholine derivativeLimited data availableSimilar structure but different substituents

Q & A

Q. What are the best practices for validating biological activity in enzyme inhibition assays?

  • Methodological Answer :
  • Buffer Compatibility : Use HEPES (pH 7.4) to prevent salt dissociation.
  • Negative Controls : Include free base and mono-hydrochloride analogs to isolate salt-specific effects.
  • Dose-Response Curves : Test concentrations from 1 nM–100 μM to account for potential competitive inhibition .

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